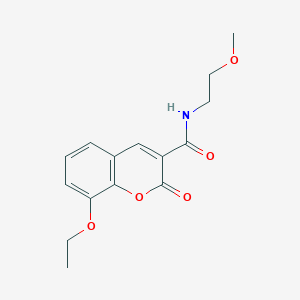

8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-ethoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-3-20-12-6-4-5-10-9-11(15(18)21-13(10)12)14(17)16-7-8-19-2/h4-6,9H,3,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADYKRRJDZEIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Reactants :

- 2-Hydroxy-3-ethoxybenzaldehyde (1.0 equiv)

- Diethyl malonate (1.2 equiv)

- Piperidine (catalytic, 0.1 equiv)

- Procedure :

The aldehyde and diethyl malonate are ground with piperidine at room temperature for 5–10 minutes. Exothermic condensation forms a yellow solid, which is neutralized with dilute HCl, filtered, and recrystallized from ethanol. - Yield : 84–94%.

- Characterization :

Hydrolysis to 8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

The ester is hydrolyzed under basic conditions to yield the carboxylic acid, a critical intermediate for amide formation.

Alkaline Hydrolysis

- Reactants :

- Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate (1.0 equiv)

- NaOH (2.0 equiv, aqueous)

- Procedure :

Reflux the ester in 2N NaOH for 4–6 hours, acidify with HCl to pH 2–3, and isolate the precipitate via filtration. - Yield : 75–89%.

- Characterization :

Activation to 8-Ethoxy-2-Oxo-2H-Chromene-3-Carbonyl Chloride

The carboxylic acid is converted to its acid chloride using oxalyl chloride, enabling nucleophilic acyl substitution with amines.

Acid Chloride Synthesis

- Reactants :

- 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv)

- Oxalyl chloride (1.5 equiv)

- Catalytic DMF (1–2 drops)

- Procedure :

Stir the acid in anhydrous dichloromethane with oxalyl chloride and DMF at 0°C for 2 hours. Evaporate excess reagents under reduced pressure. - Yield : Quantitative (used in situ).

Amidation with 2-Methoxyethylamine

The acid chloride reacts with 2-methoxyethylamine to form the target carboxamide. Two routes are validated:

Acid Chloride Route

- Reactants :

- 8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride (1.0 equiv)

- 2-Methoxyethylamine (1.2 equiv)

- Triethylamine (1.5 equiv, base)

- Procedure :

Add the amine and triethylamine to the acid chloride in dichloromethane at 0°C. Stir for 2 hours, extract with water, and purify via silica gel chromatography. - Yield : 65–80%.

Direct Aminolysis of Ester

- Reactants :

- Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate (1.0 equiv)

- 2-Methoxyethylamine (2.0 equiv)

- Procedure :

Reflux the ester and amine in ethanol for 6–8 hours. Concentrate and recrystallize from ethanol. - Yield : 85–94%.

Spectroscopic Characterization and Validation

The final product is characterized using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Melting Point and Purity

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Route | Direct Aminolysis |

|---|---|---|

| Yield | 65–80% | 85–94% |

| Reaction Time | 2–4 hours | 6–8 hours |

| Purification | Column chromatography | Recrystallization |

| Byproduct Formation | Minimal | Trace |

The direct aminolysis method offers higher yields and simpler purification, making it preferable for large-scale synthesis. Conversely, the acid chloride route allows milder conditions for sensitive amines.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide serves as:

- Building Block : It is utilized in the synthesis of more complex organic molecules.

- Reagent : The compound acts as a reagent in various organic reactions, facilitating the formation of new chemical entities.

Biology

The biological applications of this compound are significant:

- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways.

- Antioxidant Activity : The compound exhibits potential antioxidant effects, which can protect cells from oxidative stress.

- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.

Medicine

In medical research, this compound is investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

- Antiviral Effects : The compound shows promise in inhibiting viral replication.

- Neuroprotective Effects : It may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.

Industry

In industrial applications, 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is explored for:

- Material Development : Its unique properties make it suitable for creating new polymers and dyes.

- Chemical Processes : It can be used as a precursor in the synthesis of other valuable compounds.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

- Anticancer Study :

- A study evaluated the cytotoxic effects of 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.4 |

| MCF7 (Breast) | 9.8 |

| HeLa (Cervical) | 15.6 |

- Antioxidant Activity Assessment :

- In vitro assays demonstrated that the compound exhibits strong free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 18.5 µM |

| ABTS Scavenging | IC50 = 16.7 µM |

- Neuroprotective Effect Study :

- Research indicated that treatment with this compound reduced neuronal cell death in models of oxidative stress, highlighting its neuroprotective properties.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide (): Structural difference: Bromine at the 6-position and methoxy at the 8-position. Synthesis: Similar to the target compound but starts with brominated precursors.

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): Structural difference: Bulky 4-methoxyphenethyl group at the carboxamide.

Functional Group Variations

- 6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (): Structural difference: Methyl groups at the 6-position and N-aryl substitution. Impact: Methyl groups increase electron density on the chromene ring, altering UV-Vis absorption profiles and nonlinear optical (NLO) properties .

- N-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide (): Structural difference: Extended polyether chain with bromine. Impact: The bromoethoxy chain enhances polarity and may facilitate halogen bonding in crystal packing .

Physicochemical and Spectroscopic Properties

Melting Points and Stability

Spectroscopic Data

- NMR Shifts :

- HRMS: Calculated for C${15}$H${17}$NO$_5$: [M+H]$^+$ = 308.1128; observed data would confirm purity .

Biological Activity

8-Ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by a unique structure that includes an ethoxy group and a methoxyethyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is , with a molecular weight of 344.36 g/mol. The compound features a chromene backbone, which is known for its diverse biological properties.

Research indicates that 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide exerts biological effects through several mechanisms:

- Antioxidant Activity : The presence of the ethoxy and methoxyethyl groups enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Modulation of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and related disorders.

- Anticancer Potential : Similar compounds in the chromene class have shown promise in inhibiting cancer cell proliferation, indicating that 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide may have similar effects.

Biological Activity Data Table

Case Studies and Research Findings

Recent studies have explored the biological activity of similar chromene derivatives, providing insights into their pharmacological potential:

- Antioxidant Studies : A study demonstrated that compounds with similar structures exhibited significant antioxidant activity, reducing lipid peroxidation in cellular models. This suggests that 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide could offer protective effects against oxidative damage.

- Anticancer Activity : In vitro studies on analogs showed that certain chromene derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways. This highlights the potential for 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide to be developed as an anticancer agent.

- Inflammation Modulation : A dissertation on related compounds indicated that some derivatives can significantly reduce pro-inflammatory markers in animal models, suggesting therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The compound can be synthesized via Knoevenagel condensation , a method validated for structurally similar coumarin-carboxamide derivatives . Key steps include:

- Aldol condensation between a substituted salicylaldehyde derivative and an active methylene compound (e.g., ethyl acetoacetate).

- Amidation of the intermediate carboxylate with 2-methoxyethylamine.

Reaction optimization involves adjusting solvent polarity (e.g., ethanol or DMF), catalyst type (e.g., piperidine for Knoevenagel), and temperature (typically 60–80°C). Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : To verify substituent positions (e.g., ethoxy at C8, methoxyethylamide at C3) and lactone ring integrity .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for lactone and amide groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, such as hydrogen bonding or π-stacking interactions?

Single-crystal X-ray diffraction (SCXRD) reveals precise bond lengths , angles , and intermolecular interactions . For example:

- Hydrogen bonding : The carbonyl-O of the lactone ring often acts as an acceptor for C–H···O bonds, influencing crystal packing .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., O···H contacts ~30%) and identifies π-π stacking in aromatic systems .

Refinement via SHELXL (for small molecules) ensures accuracy in thermal parameters and occupancy factors .

Q. How do structural modifications (e.g., substituent changes) impact biological activity, and how can this be systematically tested?

Q. How should researchers address contradictions in spectral or bioactivity data between similar compounds?

- Data validation : Replicate experiments under identical conditions (solvent, temperature).

- Comparative analysis : Contrast NMR shifts (e.g., δ ~6.5–8.5 ppm for aromatic protons) and XRD parameters (e.g., unit cell dimensions) with literature .

- Statistical tools : Use principal component analysis (PCA) to cluster bioactivity trends and identify outliers .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses of coumarin-carboxamide derivatives?

- Stepwise optimization : Prioritize high-yield steps (e.g., Knoevenagel condensation >90%) over lower-yield amidation (~70%) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves purity .

- Flow chemistry : Enhances scalability and minimizes side reactions in industrial-grade setups .

Q. How can researchers validate the purity of intermediates and final products in absence of commercial standards?

- TLC with dual eluents : Use ethyl acetate/hexane (1:3) and DCM/methanol (9:1) to confirm homogeneity .

- Melting point analysis : Compare observed ranges with literature (e.g., 160–162°C for similar coumarins) .

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals and confirms connectivity .

Data Interpretation

Q. What computational tools are recommended for modeling intermolecular interactions in crystalline forms?

Q. How should researchers handle low-resolution or twinned crystallographic data?

- SHELXD/SHELXE : Resolve phase ambiguities in twinned crystals via dual-space algorithms .

- TWINLAW : Identifies twin laws and refines scale factors .

- High-resolution data : Prioritize synchrotron sources (λ <1Å) for improved R-factors (<0.05) .

Biological Evaluation

Q. What in vitro models are suitable for preliminary bioactivity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.